2-Pyridineethanol,alpha-methylene-
Description
Significance of Pyridine-Containing Scaffolds in Modern Chemical Research
The pyridine (B92270) ring, an aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a multitude of natural products, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes. wikipedia.orgorganic-chemistry.org In modern chemical research, pyridine-containing scaffolds are considered "privileged structures" due to their widespread presence in clinically useful agents and their profound impact on the pharmacological activity of molecules. organic-chemistry.orgnrochemistry.com Their importance stems from several key characteristics:
Versatility in Synthesis: The pyridine ring can be readily functionalized, allowing for the creation of a diverse library of derivatives. wikipedia.org It undergoes various chemical transformations, including substitution reactions, although its electron-deficient nature makes it more prone to nucleophilic substitution at the C-2 and C-4 positions compared to electrophilic substitution. wikipedia.org
Physicochemical Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of polarity and basicity to the molecule. This often improves the water solubility of larger, more complex molecules, a desirable trait in medicinal chemistry. wikipedia.orgresearchgate.net
Biological Activity: The pyridine scaffold is a key component in over 7,000 existing drug molecules and has been incorporated into a wide range of FDA-approved drugs for various diseases. nrochemistry.comnih.gov Its ability to interact with biological targets has led to the development of numerous therapeutic agents. organic-chemistry.orgresearchgate.net
The adaptability of pyridine and its derivatives as both reactants and foundational starting materials solidifies their crucial role in the advancement of medicinal chemistry, agrochemicals, and materials science. researchgate.net
Overview of 2-Pyridineethanol Derivatives as Precursors and Active Compounds
Within the broad class of pyridine compounds, 2-pyridineethanol and its derivatives represent an important subclass. 2-Pyridineethanol itself serves as a valuable precursor in organic synthesis. For instance, it is used in palladium-catalyzed reactions for the formation of new carbon-carbon bonds and in the preparation of organometallic complexes, such as mononuclear nickel(II) acetate (B1210297). ontosight.ai
The general structure of a 2-pyridineethanol derivative features a hydroxyethyl (B10761427) group at the 2-position of the pyridine ring. Modifications, particularly at the alpha-carbon (the carbon atom attached to both the pyridine ring and the hydroxyl group), give rise to a variety of compounds with distinct properties and applications. These derivatives are frequently employed as synthetic intermediates for pharmaceuticals and agrochemicals. sigmaaldrich.com A key transformation of these derivatives is the catalytic hydrogenation of the pyridine ring to produce the corresponding 2-piperidineethanol (B17955) compounds, which are also valuable building blocks. sigmaaldrich.com The synthesis of various alpha-substituted 2-pyridineethanol derivatives, such as those with alkyl or aryl groups, has been explored, highlighting their role as versatile building blocks for more complex molecular architectures. acs.orgnih.govyoutube.com
Below is a table comparing the properties of the parent 2-Pyridineethanol with a related alpha-substituted derivative.
| Property | 2-Pyridineethanol | α-Methyl-2-pyridineethanol |
| CAS Number | 103-74-2 | 5307-19-7 |
| Molecular Formula | C₇H₉NO | C₈H₁₁NO |
| Molecular Weight | 123.15 g/mol | 137.18 g/mol |
| Form | Liquid | - |
| Boiling Point | 114-116 °C/9 mmHg | 129-131 °C/5.5 Torr |
| Density | 1.093 g/mL at 25 °C | 1.059 g/cm³ |
| Refractive Index | n20/D 1.537 | - |
| Data sourced from various chemical suppliers and databases. ontosight.aiechemi.com |
Academic Research Focus on 2-Pyridineethanol,alpha-methylene- in Synthetic and Mechanistic Chemistry
The specific compound 2-Pyridineethanol, alpha-methylene- (1-(pyridin-2-yl)prop-2-en-1-ol) is a member of the allylic alcohol family, characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon double bond. This structural feature is a focal point of significant academic research due to the rich and diverse reactivity it imparts.
Synthetic Chemistry: The primary and most investigated route for the synthesis of 2-Pyridineethanol, alpha-methylene- and related structures is the Morita-Baylis-Hillman (MBH) reaction. wikipedia.orgnrochemistry.comresearchgate.net This powerful carbon-carbon bond-forming reaction involves the coupling of an aldehyde with an activated alkene, catalyzed by a nucleophile such as a tertiary amine (e.g., DABCO) or a phosphine. organic-chemistry.org In the context of synthesizing the target molecule, 2-pyridinecarboxaldehyde (B72084) serves as the aldehyde component and a suitable activated alkene, such as an acrylate, is used.
The general scheme for this synthesis is presented below:
Baylis-Hillman Reaction for the Synthesis of 1-(pyridin-2-yl)prop-2-en-1-ol
A general representation of the Baylis-Hillman reaction using 2-pyridinecarboxaldehyde and an activated alkene (where EWG is an electron-withdrawing group like an ester or ketone) to form the corresponding functionalized allylic alcohol.
Research in this area focuses on optimizing reaction conditions, exploring the scope of substrates, and developing asymmetric versions of the reaction to produce enantiomerically pure products, which is of high importance in medicinal chemistry. nrochemistry.com
Mechanistic Chemistry: The mechanism of the Baylis-Hillman reaction is a subject of detailed academic study. It is generally understood to proceed through the following key steps: organic-chemistry.orgnrochemistry.com
Michael Addition: The nucleophilic catalyst (e.g., DABCO) adds to the activated alkene to form a zwitterionic enolate.
Aldol-type Addition: The generated enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde (2-pyridinecarboxaldehyde), forming a new carbon-carbon bond and an alkoxide intermediate.
Proton Transfer and Catalyst Elimination: A proton transfer step, often facilitated by a protic solvent or the starting materials, neutralizes the alkoxide. Subsequent elimination of the catalyst regenerates it for the next catalytic cycle and yields the final allylic alcohol product, 2-Pyridineethanol, alpha-methylene-. nrochemistry.com
Further mechanistic interest lies in the subsequent reactivity of the synthesized allylic alcohol. For example, related systems involving Morita-Baylis-Hillman adducts have been shown to undergo further transformations, such as tandem nucleophilic substitution followed by an aza-Cope rearrangement, highlighting the potential for complex molecule synthesis starting from this scaffold. nih.gov
Table of Compound Names
| Common/Trivial Name | Systematic (IUPAC) Name |
| 2-Pyridineethanol, alpha-methylene- | 1-(pyridin-2-yl)prop-2-en-1-ol |
| 2-Pyridineethanol | 2-(Pyridin-2-yl)ethanol |
| α-Methyl-2-pyridineethanol | 1-(Pyridin-2-yl)propan-2-ol |
| 2-Pyridinecarboxaldehyde | Pyridine-2-carbaldehyde |
| DABCO | 1,4-Diazabicyclo[2.2.2]octane |
| Niacin | Pyridine-3-carboxylic acid |
| Pyridoxine | 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol |
| 2-Piperidineethanol | 2-(Piperidin-2-yl)ethanol |
Structure
3D Structure
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
3-pyridin-2-ylprop-1-en-2-ol |
InChI |
InChI=1S/C8H9NO/c1-7(10)6-8-4-2-3-5-9-8/h2-5,10H,1,6H2 |
InChI Key |
AFOUBUPLBCPSFH-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC=CC=N1)O |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Mechanistic Pathways
Detailed Investigations of Key Synthetic Transformations
The reactivity of pyridine (B92270) and its derivatives is dictated by the electron-withdrawing nature of the nitrogen atom within the aromatic ring, which influences the electron density and reactivity of the ring carbons. wikipedia.org This section explores the mechanistic details of fundamental transformations relevant to the synthesis and modification of pyridine-containing scaffolds.
Mechanistic Elucidation of Michael Addition in Pyridine Scaffold Formation
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgbyjus.com In the context of pyridine chemistry, olefinic pyridines can act as Michael acceptors. nih.gov
The mechanism of the Michael reaction proceeds in three main steps: masterorganicchemistry.com
Formation of the Nucleophile: A base abstracts an acidic proton from the Michael donor to form a stabilized carbanion, often an enolate. wikipedia.org
Conjugate Addition: The nucleophilic carbanion attacks the β-carbon of the α,β-unsaturated system of the Michael acceptor. This step is driven by the formation of a more stable C-C single bond at the expense of a C-C pi bond. masterorganicchemistry.com The resulting intermediate is an enolate.
Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a proton source in the reaction mixture to yield the final 1,5-dicarbonyl compound or a related adduct. wikipedia.org
A study on the conjugate addition reactions of trans-1,2-di-(2-pyridyl)ethylene with organolithium nucleophiles demonstrated that the resulting anionic intermediates can be trapped by various electrophiles. nih.govnih.govacs.org This suggests that the dipyridyl structure effectively stabilizes the intermediate carbanion, facilitating the formation of the Michael adduct. nih.govnih.govacs.org
| Step | Description | Key Intermediates |
| 1 | Deprotonation of Michael Donor | Enolate/Carbanion |
| 2 | Nucleophilic attack on β-carbon of Michael Acceptor | Enolate Intermediate |
| 3 | Protonation of Enolate Intermediate | Final Adduct |
Studies on the Mechanism of Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of pyridine rings. Due to the electron-withdrawing nitrogen atom, the pyridine ring is electron-deficient and thus activated towards nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). wikipedia.orgstackexchange.comechemi.comyoutube.comvaia.comquimicaorganica.orgquora.com
The generally accepted mechanism for SNAr on pyridine is the addition-elimination mechanism : quimicaorganica.org
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex or σ-adduct. wikipedia.orgmyttex.net The stability of this intermediate is crucial for the reaction to proceed. stackexchange.com For attack at the 2- and 4-positions, the negative charge can be delocalized onto the electronegative nitrogen atom, which significantly stabilizes the intermediate. stackexchange.comechemi.comvaia.com This stabilization is not possible for attack at the 3-position. stackexchange.comechemi.com
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, yielding the substituted pyridine product.
A classic example of SNAr on pyridine is the Chichibabin reaction , which involves the amination of pyridine with sodium amide (NaNH₂) to produce 2-aminopyridine. wikipedia.orgscientificupdate.comslideshare.net The mechanism follows the addition-elimination pathway, where the amide anion (NH₂⁻) is the nucleophile and a hydride ion (H⁻) is the leaving group. wikipedia.orgmyttex.net The reaction is driven to completion by the formation of hydrogen gas from the reaction of the hydride ion with an available proton source. wikipedia.orgscientificupdate.com
| Position of Attack | Stability of Intermediate | Rationale |
| 2- and 4- | High | Negative charge delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.comvaia.com |
| 3- | Low | Negative charge is not delocalized onto the nitrogen atom. stackexchange.comechemi.com |
Mechanistic Insights into Alcohol Dehydrogenation and Dehydration Pathways
The ethanol (B145695) side chain of "2-Pyridineethanol, alpha-methylene-" can undergo both dehydrogenation to form an aldehyde or ketone and dehydration to form an alkene.
Dehydration: The dehydration of alcohols to alkenes is a common acid-catalyzed elimination reaction. However, for substrates that are sensitive to strong acids, reagents like phosphorus oxychloride (POCl₃) in the presence of pyridine are often employed. chemistrysteps.comlibretexts.org The mechanism in this case is typically an E2 (bimolecular elimination) reaction: chemistrysteps.com
Activation of the Hydroxyl Group: The alcohol reacts with POCl₃ to form a dichlorophosphate (B8581778) ester, converting the poor leaving group (-OH) into a good leaving group (-OPOCl₂). chemistrysteps.com
Elimination: Pyridine, acting as a base, abstracts a proton from the carbon adjacent to the carbon bearing the dichlorophosphate group. Simultaneously, the C-O bond breaks, and the leaving group departs, leading to the formation of a double bond. chemistrysteps.com
A patent from 1958 describes the dehydration of 2-pyridine ethanol to 2-vinyl pyridine by steam distillation in the presence of a strong inorganic alkali like sodium hydroxide (B78521) or potassium hydroxide. google.com
Dehydrogenation: The oxidation of alcohols to aldehydes and ketones is a fundamental transformation. While specific studies on the dehydrogenation of "2-Pyridineethanol, alpha-methylene-" are scarce, mechanistic investigations on the oxidation of benzyl (B1604629) alcohol catalyzed by a manganese(I) complex have shown that the alcohol can undergo partial dehydrogenation to yield the corresponding aldehyde. acs.org Studies have also explored the effects of certain pyridine derivatives on the oxidation of ethanol by alcohol dehydrogenase isoforms. proquest.com
Theoretical and Computational Analysis of Reaction Kinetics and Energetics
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms, characterizing transition states, and understanding the kinetic and thermodynamic parameters that govern chemical reactions.
Density Functional Theory (DFT) Studies on Transition States and Reaction Intermediates
DFT calculations allow for the detailed examination of the electronic structure and energetics of molecules, including short-lived intermediates and high-energy transition states that are often difficult to observe experimentally. rsc.org
In the context of pyridine chemistry, DFT studies have provided significant insights:
Nucleophilic Aromatic Substitution: DFT calculations have been used to investigate the mechanism of SNAr reactions on thiophene (B33073) derivatives, which are structurally related to pyridines. These studies have confirmed a stepwise pathway involving the addition of the nucleophile followed by a proton transfer-mediated elimination of the leaving group. nih.govnih.gov The calculations also allow for the correlation of activation free energies with various reactivity descriptors. nih.gov
Dearomatization of Pyridine: The mechanism of copper-catalyzed asymmetric 1,4-dearomatization of pyridine has been systematically studied using DFT. acs.org These calculations helped to distinguish between two proposed mechanisms, revealing that a single copper(I) center is sufficient to catalyze the reaction and elucidating the origin of selectivity. acs.org
Michael Addition: Computational studies on the Michael addition of thiols to various acceptors have been performed to model bioconjugation reactions. acs.org These studies can predict the exothermicity of the addition in different solvents and provide insights into the reaction pathway. acs.org
Proton Reduction by Pyridine-Thiolate Complexes: DFT has been employed to explore the catalytic pathway of proton reduction by a nickel pyridine 2-thiolate complex. rsc.orgrsc.org The calculations provided information on the free energy changes along the reaction coordinate, the spin states of intermediates, and the localization of charge, helping to refine the experimentally proposed mechanism. rsc.orgrsc.org
Kinetic and Thermodynamic Parameter Determination for Organic Reactions
The determination of kinetic and thermodynamic parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), is crucial for a quantitative understanding of reaction rates and equilibria.
While specific kinetic data for reactions involving "2-Pyridineethanol, alpha-methylene-" are not available, general principles can be discussed based on analogous systems. For instance, in the study of alcohol dehydration on alumina (B75360) surfaces, kinetic analysis and in-situ titration with pyridine were used to determine site densities and to show that the formation of ethene and diethyl ether are not catalyzed by the same active sites. rsc.org
Thermodynamic data for pyridine itself is available through resources like the NIST WebBook. This data includes enthalpy of fusion and other thermochemical properties that are fundamental to understanding the energetics of reactions involving the pyridine ring. nist.gov
Advanced Spectroscopic and Structural Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of a molecule, providing detailed information about the connectivity of atoms, their chemical environment, and their spatial relationships. For 2-Pyridineethanol, alpha-methylene-, both ¹H and ¹³C NMR would provide critical data for its structural elucidation.
In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the pyridine (B92270) ring, the vinyl group, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself. The protons on the pyridine ring would typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atom and the substituent. The vinyl protons (=CH₂) would likely resonate around δ 5.0-6.0 ppm, and the methine proton (-CH(OH)-) would be expected in the region of δ 4.5-5.5 ppm. The chemical shift of the hydroxyl proton (-OH) is highly dependent on factors such as solvent, concentration, and temperature, and could appear over a wide range. docbrown.info
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The carbons of the pyridine ring would be found in the downfield region (δ 120-160 ppm). The sp² carbons of the vinyl group would also be in this region, while the sp³ carbon bearing the hydroxyl group would appear further upfield (δ 60-80 ppm).
Conformational analysis can be performed using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons, helping to determine the preferred three-dimensional structure of the molecule in solution.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Pyridineethanol, alpha-methylene-
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H | 7.0 - 8.5 | Multiplet |
| Vinyl-H | 5.0 - 6.0 | Multiplet |
| Methine-H | 4.5 - 5.5 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Pyridineethanol, alpha-methylene-
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine-C | 120 - 160 |
| Vinyl-C | 110 - 140 |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information on the bond lengths, bond angles, and torsion angles of 2-Pyridineethanol, alpha-methylene-, confirming its molecular geometry. Furthermore, it would reveal the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking.
For this compound, a key intermolecular interaction would likely be hydrogen bonding involving the hydroxyl group as a donor and the nitrogen atom of the pyridine ring of an adjacent molecule as an acceptor. This could lead to the formation of supramolecular chains or networks. The pyridine rings could also engage in π-π stacking interactions, further stabilizing the crystal structure. mdpi.commdpi.com Analysis of the crystal structure of related pyridyl alcohol derivatives often reveals such interactions, which are crucial in understanding the solid-state properties of the material. mdpi.comresearchgate.net
While a specific crystal structure for 2-Pyridineethanol, alpha-methylene- is not publicly available, analysis of similar compounds allows for the prediction of its solid-state behavior. mdpi.commdpi.comresearchgate.net
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Mechanistic Insights
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways upon ionization. For 2-Pyridineethanol, alpha-methylene-, HRMS would confirm its molecular formula (C₈H₉NO).
Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The molecular ion peak [M]⁺ would be observed, and its fragmentation would provide structural information. Key fragmentation pathways could include the loss of a water molecule from the molecular ion, the loss of a vinyl group, or cleavage of the bond between the pyridine ring and the ethanol (B145695) substituent. The base peak in the mass spectrum of the related 2-Pyridineethanol is at m/z 93, corresponding to the [M-CH₂OH]⁺ ion. nist.gov A similar fragmentation pattern might be expected for the title compound.
Table 3: Predicted Key Mass Spectrometry Fragments for 2-Pyridineethanol, alpha-methylene-
| Fragment Ion | m/z (Predicted) |
|---|---|
| [M]⁺ | 135 |
| [M-H₂O]⁺ | 117 |
| [M-C₂H₃]⁺ (loss of vinyl) | 108 |
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their chemical environment.
For 2-Pyridineethanol, alpha-methylene-, the FTIR and Raman spectra would exhibit characteristic vibrational modes. A broad absorption band in the FTIR spectrum around 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with its broadness suggesting hydrogen bonding. researchgate.net The C=C stretching vibration of the vinyl group would be expected around 1640-1680 cm⁻¹. researchgate.net The characteristic stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-O stretching vibration would likely be observed in the 1000-1200 cm⁻¹ range.
Raman spectroscopy would be particularly useful for observing the C=C and aromatic ring stretching vibrations due to their polarizability. The combination of FTIR and Raman data would provide a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups.
Table 4: Predicted Vibrational Frequencies for 2-Pyridineethanol, alpha-methylene-
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200 - 3600 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (vinyl) | Stretching | 3000 - 3100 |
| C=C (vinyl) | Stretching | 1640 - 1680 |
| C=N, C=C (pyridine) | Stretching | 1400 - 1600 |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Electronic State Characterization
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While no specific XPS studies on 2-Pyridineethanol, alpha-methylene- are publicly documented, the technique could provide valuable information.
An XPS survey scan would confirm the presence of carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, N 1s, and O 1s regions would provide insight into the chemical bonding. The C 1s spectrum would be complex, with distinct peaks for the carbons in the pyridine ring, the vinyl group, and the C-O bond. The N 1s spectrum would show a peak characteristic of the nitrogen in the pyridine ring. The O 1s spectrum would correspond to the hydroxyl group. Shifts in the binding energies of these core electrons would provide information about the electronic environment of each atom.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For 2-Pyridineethanol, alpha-methylene-, the UV-Vis spectrum would be dominated by absorptions due to π-π* and n-π* transitions. The pyridine ring and the vinyl group constitute a conjugated system.
The π-π* transitions, which are typically of high intensity, would arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n-π* transitions, which are generally of lower intensity, would involve the promotion of a non-bonding electron from the nitrogen or oxygen atom to a π* antibonding orbital. The UV-Vis spectrum of the related pyridin-2-ol shows absorption maxima around 225 and 300 nm. nist.gov The extended conjugation in 2-Pyridineethanol, alpha-methylene- due to the vinyl group might lead to a red shift (shift to longer wavelengths) of these absorption bands.
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| 2-Pyridineethanol, alpha-methylene- |
| 1-(pyridin-2-yl)prop-2-en-1-ol |
| 2-Pyridineethanol |
| Pyridin-2-ol |
| 1-phenyl-2-propyn-1-ol |
| propan-1-ol |
| 2-methyl-pyridine |
| 1- and 2-propenol |
| 2-methyl-2-propen-1-ol |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (DFT) for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern chemistry for predicting the electronic structure and properties of molecules. mdpi.com DFT methods are used to determine the three-dimensional and electronic structure of compounds. osi.lv These calculations provide a theoretical framework for understanding molecular stability, reactivity, and spectroscopic properties.
For 2-Pyridineethanol, alpha-methylene-, DFT calculations would involve solving approximations of the Schrödinger equation to map the electron density and determine the molecule's ground-state energy. From this, a variety of chemical descriptors can be calculated to predict its behavior.
Key Predicted Properties from DFT:
Electronic Structure: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Stability: Thermodynamic properties such as the heat of formation can be calculated using isodesmic reactions, providing a measure of the molecule's stability relative to other known compounds. researchgate.net
Reactivity Prediction: DFT allows for the calculation of various reactivity descriptors. The distribution of electrostatic potential on the molecular surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. wikipedia.org
A hypothetical data table of quantum chemical descriptors for 2-Pyridineethanol, alpha-methylene- that could be generated from DFT calculations is presented below.
| Descriptor | Hypothetical Value | Significance |
|---|---|---|
| EHOMO (eV) | Data not available | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO (eV) | Data not available | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | Data not available | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Dipole Moment (Debye) | Data not available | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |
| Heat of Formation (kJ/mol) | Data not available | Indicates the thermodynamic stability of the molecule. |
Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Binding
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, which are difficult to observe experimentally. nih.gov
Furthermore, MD simulations are invaluable for studying intermolecular binding. By simulating 2-Pyridineethanol, alpha-methylene- in the presence of a biological target (e.g., an enzyme active site) or other molecules, the binding affinity and the specific non-covalent interactions (such as hydrogen bonds, van der Waals forces) that stabilize the complex can be investigated.
| Simulation Parameter | Information Gained |
|---|---|
| Conformational Analysis | Identification of stable rotamers and the flexibility of the ethanol (B145695) side chain. |
| Solvation Free Energy | Prediction of solubility in different solvents by simulating the molecule in explicit solvent boxes. |
| Binding Free Energy | Calculation of the affinity of the molecule for a receptor or binding site. |
| Root Mean Square Deviation (RMSD) | Analysis of the stability of the molecule or a molecular complex over the simulation time. |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models rely on the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics.
Although no specific QSAR or QSPR studies featuring 2-Pyridineethanol, alpha-methylene- have been identified in the literature, its inclusion in such a study would involve the following steps:
Descriptor Calculation: A wide range of descriptors for 2-Pyridineethanol, alpha-methylene- would be calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape descriptors).
Model Building: For a dataset of compounds including 2-Pyridineethanol, alpha-methylene-, a mathematical model would be constructed using statistical techniques (e.g., multiple linear regression, machine learning) to link the descriptors to an observed activity or property.
Prediction: The resulting model could then be used to predict the activity or properties of new, untested compounds based solely on their calculated descriptors.
These models are instrumental in rational drug design and materials science for screening large libraries of virtual compounds and prioritizing them for synthesis and testing.
Computational Elucidation of Reaction Mechanisms and Catalytic Cycles
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and reaction intermediates. nih.gov This allows researchers to understand reaction pathways, predict reaction outcomes, and design more efficient catalysts. nih.gov
For 2-Pyridineethanol, alpha-methylene-, computational studies could be used to investigate various potential reactions. For example, in reactions involving the alcohol group, such as esterification or tosylation, pyridine (B92270) and its derivatives often act as nucleophilic catalysts. stackexchange.comlibretexts.org A computational study could model this process step-by-step:
Pyridine's nitrogen atom could act as a nucleophile, attacking the electrophilic reagent (e.g., tosyl chloride) to form a highly reactive intermediate (e.g., N-tosylpyridinium). stackexchange.com
This intermediate would then be attacked by the hydroxyl group of the alcohol.
Such studies are crucial for optimizing reaction conditions and understanding the role of catalysts. nih.govprinceton.edu For instance, computational investigation of the dehydration of alcohols by reagents like POCl₃ in pyridine reveals the E2 mechanism at play and confirms the role of pyridine as both a solvent and a base. libretexts.org
Exploration of Chemical Applications and Functional Roles
Role as a Privileged Scaffold and Synthetic Intermediate in Organic Synthesis
The pyridine (B92270) ring is a well-established "privileged scaffold" in medicinal chemistry and organic synthesis due to its presence in a vast number of bioactive compounds and its versatile chemical functionality.
Precursor for Complex Heterocyclic Systems and Pharmaceutical Building Blocks
Pyridine derivatives are fundamental building blocks for a wide array of more complex heterocyclic systems. The functional groups on 2-Pyridineethanol, alpha-methylene-, namely the hydroxyl group and the vinylidene moiety, would likely serve as reactive handles for further chemical transformations. For instance, the hydroxyl group can be a nucleophile or be converted into a good leaving group, while the double bond is susceptible to various addition reactions. These features suggest its potential as a precursor for synthesizing polycyclic or highly substituted pyridine-containing molecules that are of interest in pharmaceutical research.
Applications in Multistep Organic Syntheses and Late-Stage Functionalization
In the context of multistep organic syntheses, pyridine-containing fragments are often incorporated to influence the solubility, metabolic stability, and target-binding properties of the final molecule. The concept of late-stage functionalization, which involves modifying a complex molecule in the final steps of a synthesis, is a powerful tool in drug discovery. Pyridine rings are often targets for such modifications. chembk.combuyersguidechem.commolaid.com Methods for C-H functionalization of pyridines allow for the introduction of various substituents, which can be crucial for optimizing the pharmacological profile of a drug candidate. chembk.combuyersguidechem.com While specific examples involving 2-Pyridineethanol, alpha-methylene- are not documented, its pyridine core would, in principle, be amenable to such late-stage diversification strategies.
Ligand Design and Coordination Chemistry
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. The additional hydroxyl group in 2-Pyridineethanol derivatives can also participate in coordination, leading to the formation of stable chelate complexes.
Synthesis and Structural Characterization of Metal Complexes with 2-Pyridineethanol, alpha-methylene- Ligands
The synthesis of metal complexes with pyridine-based ligands is a vast field of study. For example, 2-Pyridineethanol has been used to prepare mononuclear nickel(II) acetate (B1210297) complexes. alfa-chemistry.com The coordination of such ligands to metal centers can be confirmed through techniques like X-ray crystallography, which provides detailed information about the three-dimensional arrangement of the atoms in the complex. Although specific structural data for complexes of 2-Pyridineethanol, alpha-methylene- are not readily found, it is expected to act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the hydroxyl oxygen.
Catalytic Activities of Metal-Pyridineethanol Complexes (e.g., Oxidation Reactions)
Metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of organic transformations. For instance, iron(II) complexes with α-iminopyridine ligands have been shown to be active in the oxidation of activated methylene (B1212753) groups and secondary alcohols to ketones. The electronic and steric properties of the pyridine ligand can significantly influence the catalytic activity and selectivity of the metal complex. It is plausible that metal complexes of 2-Pyridineethanol, alpha-methylene- could exhibit catalytic activity in reactions such as oxidations, reductions, or carbon-carbon bond-forming reactions.
Applications in Material Science (e.g., Polymer Precursors)
The vinylidene group in 2-Pyridineethanol, alpha-methylene- introduces the potential for this molecule to act as a monomer in polymerization reactions. The resulting polymer would feature pyridine moieties as side chains, which could impart interesting properties to the material, such as metal-coordinating abilities, pH-responsiveness, or specific thermal characteristics. While there is no direct evidence of the use of 2-Pyridineethanol, alpha-methylene- as a polymer precursor in the available literature, the polymerization of other vinyl-substituted pyridines is a known method for creating functional polymers.
Investigation of Biological Activities and Molecular Interactions Pre Clinical
In Vitro Enzyme Inhibition and Activation Studies of Pyridine (B92270) Derivatives
The pyridine scaffold is a common feature in a multitude of biologically active compounds, including those that interact with various enzymes. While no specific data exists for 2-Pyridineethanol, alpha-methylene-, studies on other pyridine derivatives have demonstrated significant inhibitory or activating effects on enzymes such as carbonic anhydrases and lipoxygenases.
Carbonic Anhydrase Inhibition:
Pyrazolo[4,3-c]pyridine sulfonamides have been investigated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. Certain derivatives within this class have shown potent inhibition of the cytosolic isoforms hCA I and hCA II. For instance, some synthesized pyrazolo[4,3-c]pyridine sulfonamides exhibited greater potency against hCA I than the standard inhibitor acetazolamide (B1664987) (AAZ). One compound in a study even demonstrated superior activity against the hCA II isoform compared to AAZ. The inhibitory action of these sulfonamide-containing pyridine derivatives is often attributed to the sulfonamide group acting as a zinc binder within the enzyme's active site.
Lipoxygenase Inhibition:
Derivatives of pyridine have also been explored as inhibitors of lipoxygenases (LOX), enzymes implicated in inflammatory processes. A series of novel piperidine (B6355638) pyrimidine (B1678525) cinnamic acid amides, which incorporate a pyridine-like pyrimidine ring, were found to be potent inhibitors of soybean lipoxygenase (a model for human 5-LOX). Two compounds from this series displayed impressive inhibitory activity with IC50 values of 10.7 μM and 1.1 μM. Molecular docking studies have suggested that these compounds bind effectively to the active site of the lipoxygenase enzyme.
Receptor Binding Profiling and Molecular Docking Analysis for Target Identification in Pyridine Scaffolds
Receptor binding assays and in silico molecular docking are crucial tools for identifying the molecular targets of novel compounds. For pyridine derivatives, these techniques have been instrumental in elucidating their mechanisms of action and guiding the design of more potent and selective agents.
A series of 2,5,6-substituted pyridines were investigated as potential ligands for the cannabinoid type 2 (CB2) receptor, a target for imaging neuroinflammation. These studies led to the identification of a high-affinity and selective pyridine analog, which was subsequently developed into a potential PET imaging agent. Similarly, various 1,4-dihydropyridine (B1200194) and pyridine derivatives have been shown to bind to adenosine (B11128) receptor subtypes (A1, A2A, and A3) in the micromolar range, with some compounds exhibiting selectivity for the A3 receptor.
Molecular docking studies have been widely applied to understand the binding modes of pyridine derivatives to their protein targets. For instance, docking simulations of pyrazolopyridine derivatives have been used to explore their binding potential within the active site of the Eg5 kinesin, a validated cancer target. In another study, the binding modes of triphenylamine-linked pyridine analogues were investigated within the active sites of protein kinases, revealing key interactions that contribute to their anticancer activity.
Modulation of Cellular Pathways and Gene Expression by Pyridine-Containing Compounds
The biological effects of many pyridine derivatives are a consequence of their ability to modulate critical cellular signaling pathways and alter gene expression profiles. While specific data for 2-Pyridineethanol, alpha-methylene- is unavailable, the broader class of pyridine compounds has been shown to influence pathways involved in cancer, inflammation, and cellular metabolism.
For example, certain pyridine-based compounds have been found to induce apoptosis and cell cycle arrest in cancer cells by modulating pathways such as the PIM-1 kinase pathway. One study on novel pyridine compounds demonstrated their ability to significantly activate apoptotic cell death in MCF-7 breast cancer cells and arrest the cell cycle in the S-phase. Furthermore, some pyridine derivatives have been shown to impact the expression of genes involved in gluconeogenesis, such as hepatic phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). The activation of oxidative stress in bacterial cells by certain pyridine derivatives can lead to changes in cellular processes, ultimately resulting in apoptosis through the inhibition of the replication apparatus.
Antimicrobial and Antifungal Efficacy of Pyridine Derivatives in In Vitro Models
The pyridine nucleus is a key structural motif in numerous compounds exhibiting antimicrobial and antifungal properties. A wide range of pyridine derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.
Antibacterial Activity:
Several novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides have demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) in the range of 12.5-25 μg/mL. These compounds showed efficacy comparable or even superior to standard drugs.
Antifungal Activity:
The antifungal potential of pyridine derivatives is also well-documented. A series of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives were tested for their growth inhibitory activities against Candida albicans and Trichophyton rubrum. Three compounds from this series exhibited activities that were superior or comparable to the standard antifungal drug fluconazole (B54011) against both tested fungi. Additionally, hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have shown good antifungal activity against several fungal strains, with MIC values ranging from 3.9 to 62.5 µg/mL.
Anticancer Activity Mechanisms in Cell Lines: Antiproliferative Effects and Tubulin Polymerization Inhibition by Pyridine Analogs
Pyridine-containing compounds represent a significant class of anticancer agents with diverse mechanisms of action. Their antiproliferative effects have been demonstrated across a wide range of cancer cell lines, and a key mechanism for many of these compounds is the inhibition of tubulin polymerization.
Antiproliferative Effects:
Numerous studies have reported the potent antiproliferative activity of pyridine derivatives. For instance, a series of diarylpyridines exhibited remarkable activity against HeLa, SGC-7901, and MCF-7 cancer cell lines, with some compounds showing IC50 values in the sub-micromolar range. Similarly, novel nicotinamide (B372718) derivatives have shown interesting antitumor activity, particularly against hepatocellular and colon cancer cells, while demonstrating low cytotoxicity against non-tumor cell lines.
Tubulin Polymerization Inhibition:
A significant number of pyridine-based anticancer agents exert their effects by targeting the microtubule network through the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis. Diarylpyridine derivatives, designed as analogs of combretastatin (B1194345) A-4 (a known tubulin inhibitor), have been shown to potently inhibit tubulin polymerization.
Structure-Activity Relationship (SAR) Studies for Bioactive Pyridine Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For pyridine derivatives, extensive SAR studies have been conducted to optimize their therapeutic potential.
In the context of anticancer activity, the position and nature of substituents on the pyridine ring have been shown to be critical. For example, studies have indicated that the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance the antiproliferative activity of pyridine derivatives against various cancer cell lines. Conversely, the introduction of halogen atoms or bulky groups often leads to a decrease in activity.
The SAR of pyridine-based antimicrobial agents has also been explored. In a series of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, variations in the aryl substituent were shown to modulate their antibacterial and antifungal efficacy. These studies are crucial for the rational design of new pyridine derivatives with improved potency and selectivity.
Antioxidant Properties of Pyridine Derivatives in In Vitro Assays
A number of pyridine derivatives have been investigated for their antioxidant properties, which are often evaluated through their ability to scavenge free radicals and chelate metal ions.
A series of pyridine-based chalcones were synthesized and their antioxidant capacity was assessed using various methods, including the β-carotene bleaching (BCB), DPPH free radical scavenging, and ferrous ion chelating (FIC) assays. Several of these compounds demonstrated significant antioxidant activity, particularly in the ferrous ion chelating assay, with EC50 values lower than that of the reference antioxidant quercetin. Additionally, some thiazolo[4,5-b]pyridine (B1357651) derivatives have been synthesized and evaluated for their ability to scavenge DPPH radicals, indicating their potential as antioxidant agents.
| Compound Class | Assay | Results | Reference |
| Pyridine-based chalcones | Ferrous Ion Chelating | EC50 values as low as 16.53 µg/mL | |
| Pyridine-based chalcones | TEAC | EC50 values as low as 4.82 µg/mL | |
| Thiazolo[4,5-b]pyridine derivatives | DPPH Radical Scavenging | Demonstrated scavenging activity |
Table 1: In Vitro Antioxidant Activity of Selected Pyridine Derivatives
Environmental Considerations and Green Chemistry Aspects
Environmental Fate and Transport of 2-Pyridineethanol, alpha-methylene- and its Derivatives
Direct research on the environmental fate and transport of 2-Pyridineethanol, alpha-methylene- is not extensively documented in publicly available literature. However, by examining the behavior of structurally related pyridine (B92270) compounds, it is possible to infer its likely environmental profile. Pyridine and its derivatives are known to enter the environment through industrial and agricultural activities. researchgate.net Their persistence, mobility, and degradation are influenced by the nature of their chemical substituents and the specific environmental conditions. nih.gov
Microbial degradation is a primary pathway for the breakdown of pyridine compounds in the environment. researchgate.netnih.gov Various bacterial and fungal strains have been identified that can metabolize pyridines under both aerobic and anaerobic conditions. nih.govasm.org The rate of this biodegradation is highly dependent on the type and position of substituents on the pyridine ring. For instance, pyridine carboxylic acids and mono-hydroxypyridines tend to be transformed more rapidly than methylpyridines, aminopyridines, or halogenated pyridines. nih.gov The degradation of pyridine often proceeds through initial hydroxylation of the ring, followed by ring cleavage to form aliphatic intermediates that can then enter central metabolic pathways. asm.org For example, the degradation of some pyridine derivatives results in the formation of succinic acid, a readily metabolizable compound. asm.org Given the presence of a hydroxyl group in 2-Pyridineethanol, alpha-methylene-, it is plausible that it could serve as a site for initial microbial attack, potentially leading to its degradation.
While specific data for 2-Pyridineethanol, alpha-methylene- is lacking, the general trends observed for other pyridine derivatives suggest that its environmental persistence will be moderate, with microbial degradation being a key removal mechanism.
Development of Sustainable Synthetic Methodologies and Waste Minimization Strategies
In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and environmentally benign methods for the synthesis of pyridine and its derivatives. These approaches focus on improving reaction efficiency, minimizing waste, and utilizing less hazardous materials.
One promising strategy is the use of multicomponent reactions (MCRs) . MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which enhances atom economy and reduces the number of synthetic and purification steps, thereby minimizing solvent and energy consumption. acs.orgrsc.orgnih.gov For instance, the synthesis of various pyridine derivatives has been achieved through one-pot, four-component reactions under microwave irradiation in ethanol (B145695), a greener solvent, leading to high yields and short reaction times. nih.gov
The development and application of novel catalysts is another cornerstone of green pyridine synthesis. The use of heterogeneous catalysts, particularly those that are reusable, can significantly reduce waste and improve the sustainability of the process. rsc.org For example, nanomagnetic catalysts have been employed for the solvent-free synthesis of terpyridines, allowing for easy separation and reuse of the catalyst. rsc.org Furthermore, the use of Raney® nickel in a continuous flow setup has been demonstrated for the α-methylation of pyridines, offering advantages in terms of safety, reduced reaction times, and avoidance of complex work-up procedures. mdpi.com The synthesis of pyridine from the bio-based platform chemical furfural (B47365) using a surface single-atom alloy catalyst represents a significant advancement in utilizing renewable feedstocks. nih.gov
Solvent selection and the move towards solvent-free conditions are also critical for greening the synthesis of pyridine derivatives. Water and ethanol are often preferred as environmentally benign solvents. nih.gov In some cases, reactions can be conducted under solvent-free conditions, which completely eliminates solvent-related waste. acs.orgrsc.org
A patent for the production of pyridineethanol derivatives highlights a method that achieves high yield and selectivity, which are key aspects of waste minimization. google.com By optimizing reaction conditions and catalyst choice, the formation of byproducts can be significantly reduced.
The table below summarizes some of the green chemistry approaches applicable to the synthesis of pyridine derivatives, which could potentially be adapted for the production of 2-Pyridineethanol, alpha-methylene-.
| Green Chemistry Approach | Description | Potential Benefits for Synthesizing 2-Pyridineethanol, alpha-methylene- |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form the final product. | Increased atom economy, reduced number of synthetic steps, lower solvent and energy consumption. |
| Reusable Heterogeneous Catalysts | Utilizing solid-phase catalysts that can be easily separated and reused. | Waste reduction, lower catalyst cost over time, simplified product purification. |
| Bio-based Feedstocks | Using renewable starting materials, such as those derived from biomass. | Reduced reliance on fossil fuels, potential for a more sustainable lifecycle. |
| Continuous Flow Synthesis | Performing reactions in a continuous stream rather than in a batch reactor. | Improved safety, better heat and mass transfer, potential for automation and scalability, reduced waste. |
| Green Solvents/Solvent-Free Conditions | Employing environmentally benign solvents like water or ethanol, or eliminating the solvent altogether. | Reduced environmental impact from solvent production and disposal, improved safety. |
By integrating these green chemistry principles, the synthesis of 2-Pyridineethanol, alpha-methylene- and its derivatives can be made more sustainable, aligning with the broader goals of environmental stewardship in the chemical industry.
Q & A
Q. What are the key structural features and functional groups of 2-Pyridineethanol, alpha-methylene-?
The compound contains a pyridine ring substituted with a hydroxymethylene (-CH₂OH) group at the alpha position. Its molecular formula is C₇H₉NO , with a molecular weight of 123.15 g/mol . The hydroxyl and pyridine groups enable hydrogen bonding and coordination with metal ions, critical for applications in catalysis and bioactivity studies.
Q. How is 2-Pyridineethanol typically characterized in structural studies?
Techniques include FT-IR spectroscopy (to identify O-H and C-N stretching vibrations), X-ray crystallography (to resolve coordination geometry in metal complexes), and NMR spectroscopy (to confirm substitution patterns on the pyridine ring) . For example, Cu(II) complexes with 2-pyridineethanol show distinct Jahn-Teller distortions in X-ray structures .
Q. What synthetic routes are used to prepare 2-Pyridineethanol derivatives for coordination chemistry?
Derivatives are synthesized via nucleophilic substitution (e.g., attaching phthalonitrile groups to the hydroxyl moiety) or complexation with metal salts (e.g., CuCl₂). Post-synthetic modifications, such as pegylation at the ester site, are employed to improve solubility for proteomic studies .
Q. How does the hydroxyl group in 2-Pyridineethanol influence its reactivity in metal coordination?
The hydroxyl group acts as a monodentate or bridging ligand , facilitating the formation of stable complexes with transition metals like Cu(II) and Ni(II). For instance, in Ni(Ac)₂(2PE)₂ complexes, the hydroxyl group participates in hydrogen bonding, affecting polymorphic crystal packing .
Q. What purification methods are effective for isolating 2-Pyridineethanol derivatives?
Column chromatography (silica gel, eluted with ethyl acetate/hexane mixtures) and recrystallization (using acetonitrile or ethanol) are standard. Diastereomeric mixtures, such as reduced MARPIN derivatives, are often assayed without separation due to synthetic challenges .
Advanced Research Questions
Q. How does the alpha-methylene group in MARPIN derivatives influence ATR-Chk1 pathway inhibition?
The alpha-methylene cyclopentenone in MARPIN covalently modifies target proteins via Michael addition , disrupting replication stress signaling. SAR studies show that removing this group (e.g., compound 17 ) reduces Chk1 phosphorylation inhibition (IC₅₀ increases from 6.3 μM to 119 μM). However, mere presence of alpha-methylene in other Michael acceptors is insufficient for activity, suggesting structural context dependency .
Q. What methodological approaches resolve contradictions in alpha-methylene's role across different bioactive compounds?
Comparative SAR analysis and kinetic assays are critical. For example, while MARPIN's activity relies on the alpha-methylene group, other compounds with this moiety (e.g., indole-substituted derivatives) show variable potency. Researchers must evaluate electronic effects (e.g., para-substituents on aryl groups) and steric factors (e.g., indole vs. benzene rings) systematically .
Q. How can copper-catalyzed reactions leverage alpha-methylene groups for CO₂ fixation?
Propargylic alcohols with alpha-methylene groups react with CO₂ in ionic liquid catalysts ([BMIm][PhSO₃]/CuCl) to form alpha-methylene cyclic carbonates . Key parameters include mild temperatures (50–80°C) and recyclable catalysts, achieving yields >90%. This method is scalable for green chemistry applications .
Q. What experimental strategies optimize inhibitory potency in alpha-methylene-containing anticancer agents?
Stepwise functionalization of cycloketones (e.g., cyclohexanone) with diethyl oxalate and formaldehyde generates α-methylene cyclic ketones. Activity is enhanced by introducing electron-withdrawing groups (e.g., fluorine) at specific sites, as shown in MARPIN derivatives. Immobilization at non-critical sites (e.g., Site 4) preserves bioactivity .
Q. How do alpha-methylene groups participate in free radical-mediated oxidation of polyunsaturated fatty acids (PUFAs)?
The alpha-methylene group in PUFAs (e.g., linoleic acid) undergoes hydrogen abstraction by reactive oxygen species, initiating autoxidation chains. Experimental validation involves measuring hydroperoxide formation via UV spectroscopy and using radical scavengers (e.g., tocopherols) to quench propagation. This mechanism is critical in lipid peroxidation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
